Cas no 858807-73-5 (3-(4-Methoxy-3-methylphenyl)oxolane-2,5-dione)
3-(4-Methoxy-3-methylphenyl)oxolane-2,5-dione Chemical and Physical Properties
Names and Identifiers
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- 3-(4-methoxy-3-methylphenyl)oxolane-2,5-dione
- 858807-73-5
- EN300-1845512
- 3-(4-Methoxy-3-methylphenyl)oxolane-2,5-dione
-
- Inchi: 1S/C12H12O4/c1-7-5-8(3-4-10(7)15-2)9-6-11(13)16-12(9)14/h3-5,9H,6H2,1-2H3
- InChI Key: IYSIIXLHCOOVMQ-UHFFFAOYSA-N
- SMILES: O1C(CC(C1=O)C1C=CC(=C(C)C=1)OC)=O
Computed Properties
- Exact Mass: 220.07355886g/mol
- Monoisotopic Mass: 220.07355886g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 299
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 52.6Ų
3-(4-Methoxy-3-methylphenyl)oxolane-2,5-dione Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1845512-1g |
3-(4-methoxy-3-methylphenyl)oxolane-2,5-dione |
858807-73-5 | 1g |
$1029.0 | 2023-09-19 | ||
| Enamine | EN300-1845512-5g |
3-(4-methoxy-3-methylphenyl)oxolane-2,5-dione |
858807-73-5 | 5g |
$2981.0 | 2023-09-19 | ||
| Enamine | EN300-1845512-10g |
3-(4-methoxy-3-methylphenyl)oxolane-2,5-dione |
858807-73-5 | 10g |
$4421.0 | 2023-09-19 | ||
| Enamine | EN300-1845512-0.05g |
3-(4-methoxy-3-methylphenyl)oxolane-2,5-dione |
858807-73-5 | 0.05g |
$864.0 | 2023-09-19 | ||
| Enamine | EN300-1845512-0.1g |
3-(4-methoxy-3-methylphenyl)oxolane-2,5-dione |
858807-73-5 | 0.1g |
$904.0 | 2023-09-19 | ||
| Enamine | EN300-1845512-0.25g |
3-(4-methoxy-3-methylphenyl)oxolane-2,5-dione |
858807-73-5 | 0.25g |
$946.0 | 2023-09-19 | ||
| Enamine | EN300-1845512-0.5g |
3-(4-methoxy-3-methylphenyl)oxolane-2,5-dione |
858807-73-5 | 0.5g |
$987.0 | 2023-09-19 | ||
| Enamine | EN300-1845512-1.0g |
3-(4-methoxy-3-methylphenyl)oxolane-2,5-dione |
858807-73-5 | 1g |
$1029.0 | 2023-05-23 | ||
| Enamine | EN300-1845512-2.5g |
3-(4-methoxy-3-methylphenyl)oxolane-2,5-dione |
858807-73-5 | 2.5g |
$2014.0 | 2023-09-19 | ||
| Enamine | EN300-1845512-5.0g |
3-(4-methoxy-3-methylphenyl)oxolane-2,5-dione |
858807-73-5 | 5g |
$2981.0 | 2023-05-23 |
3-(4-Methoxy-3-methylphenyl)oxolane-2,5-dione Related Literature
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
Additional information on 3-(4-Methoxy-3-methylphenyl)oxolane-2,5-dione
Professional Introduction to 3-(4-Methoxy-3-methylphenyl)oxolane-2,5-dione (CAS No. 858807-73-5)
3-(4-Methoxy-3-methylphenyl)oxolane-2,5-dione is a significant compound in the realm of chemical and pharmaceutical research, characterized by its unique structural and functional properties. This compound, identified by the CAS number 858807-73-5, has garnered considerable attention due to its potential applications in various biochemical pathways and drug development processes.
The molecular structure of 3-(4-Methoxy-3-methylphenyl)oxolane-2,5-dione consists of an oxolane ring fused with a phenyl group substituted with a methoxy group at the 4-position and a methyl group at the 3-position. This specific arrangement imparts distinct reactivity and interaction capabilities, making it a valuable candidate for further exploration in medicinal chemistry.
In recent years, the pharmaceutical industry has witnessed a surge in interest towards heterocyclic compounds due to their diverse biological activities. Among these, oxolane derivatives have shown promise in modulating various enzymatic pathways and cellular processes. The presence of both electron-donating (methoxy) and electron-withdrawing (methyl) groups in the phenyl ring enhances the compound's versatility, enabling it to interact with multiple biological targets.
One of the most compelling aspects of 3-(4-Methoxy-3-methylphenyl)oxolane-2,5-dione is its potential role in inhibiting key enzymes involved in inflammatory responses. Current research indicates that this compound may exert anti-inflammatory effects by modulating the activity of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. These enzymes are pivotal in the production of prostaglandins and leukotrienes, which are major mediators of inflammation.
Moreover, studies have suggested that 3-(4-Methoxy-3-methylphenyl)oxolane-2,5-dione may possess antioxidant properties, further contributing to its therapeutic potential. Oxidative stress is a critical factor in the pathogenesis of numerous diseases, including neurodegenerative disorders and cardiovascular conditions. By scavenging reactive oxygen species (ROS), this compound could help mitigate oxidative damage and protect cellular components from degradation.
The synthesis of 3-(4-Methoxy-3-methylphenyl)oxolane-2,5-dione involves a series of well-defined chemical transformations that highlight its synthetic accessibility. The oxolane ring can be constructed through intramolecular cyclization reactions, often facilitated by acidic or basic conditions. The introduction of the methoxy and methyl groups at specific positions on the phenyl ring can be achieved using classical organic synthesis techniques such as Friedel-Crafts alkylation and methylation.
In terms of pharmacokinetic properties, preliminary studies on 3-(4-Methoxy-3-methylphenyl)oxolane-2,5-dione have indicated favorable absorption, distribution, metabolism, and excretion (ADME) profiles. These characteristics are crucial for determining the compound's bioavailability and therapeutic efficacy. Further investigations are warranted to optimize its pharmacokinetic parameters and enhance its suitability for clinical applications.
The growing body of evidence supporting the biological activity of 3-(4-Methoxy-3-methylphenyl)oxolane-2,5-dione has prompted researchers to explore its potential in drug discovery pipelines. Collaborative efforts between academic institutions and pharmaceutical companies are increasingly focusing on leveraging such compounds to develop novel therapeutic agents. The structural features of this molecule make it an attractive scaffold for designing drugs with improved selectivity and reduced side effects.
The future prospects for 3-(4-Methoxy-3-methylphenyl)oxolane-2,5-dione are promising, with ongoing research aimed at elucidating its mechanism of action and identifying new applications. Advanced computational methods, such as molecular docking simulations and quantum mechanical calculations, are being employed to predict how this compound interacts with biological targets at the molecular level. These computational approaches complement experimental studies by providing insights into binding affinities and interaction dynamics.
In conclusion, 3-(4-Methoxy-3-methylphenyl)oxolane-2,5-dione, characterized by its CAS number 858807-73-5, represents a significant advancement in chemical pharmaceuticals. Its unique structural features and demonstrated biological activities position it as a valuable asset in the development of novel therapeutic interventions. As research continues to uncover new applications for this compound, its importance in addressing various health challenges is likely to grow exponentially.
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